molecular formula C11H9N5O2 B2702253 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 515824-22-3

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2702253
CAS No.: 515824-22-3
M. Wt: 243.226
InChI Key: ZGTZWBRETITZCM-UHFFFAOYSA-N
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Description

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused tetrazolo-pyrimidine scaffold with a phenyl group at position 7 and a carboxylic acid moiety at position 3. This structure is synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, aromatic aldehydes (e.g., benzaldehyde derivatives), and 1,3-dicarbonyl compounds (e.g., acetoacetic acid esters). The reaction typically proceeds under solvent-free conditions at elevated temperatures (160°C) or with catalysts like sulfamic acid, achieving high regioselectivity and yields .

Properties

IUPAC Name

7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c17-10(18)8-6-9(7-4-2-1-3-5-7)16-11(12-8)13-14-15-16/h1-6,9H,(H,17,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTZWBRETITZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a one-pot reaction under solvent-free conditions. A common method includes the reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds efficiently in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, yielding the desired product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of tetrazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine have shown effectiveness in inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, highlighting the potential for developing targeted cancer therapies .
  • Neuroprotective Effects :
    • Research has demonstrated that tetrazolo-pyrimidine derivatives can act as neuroprotective agents. They may modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in preventing neurodegenerative diseases .
  • Antimicrobial Activity :
    • The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it may inhibit the growth of specific bacterial strains, thus presenting a potential avenue for developing new antibiotics .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of tetrazolo-pyrimidine structures into polymer matrices is being explored to enhance material properties such as thermal stability and mechanical strength. These compounds can serve as functional additives in the synthesis of advanced materials .
  • Electrochemical Sensors :
    • The unique electronic properties of this compound make it suitable for use in electrochemical sensors. Its ability to undergo redox reactions can be harnessed for detecting specific analytes in environmental monitoring .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of tetrazolo-pyrimidines demonstrated their ability to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). The derivatives activated caspase pathways and decreased mitochondrial membrane potential, confirming their role as potential anticancer agents .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, a derivative of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine was shown to reduce neuronal cell death significantly. This was attributed to its antioxidant activity and modulation of neuroinflammatory responses .

Data Summary Table

Application AreaSpecific ApplicationFindings/Outcomes
Medicinal ChemistryAnticancer ActivityInduces apoptosis via caspase activation
Neuroprotective EffectsReduces oxidative stress-induced cell death
Antimicrobial ActivityInhibits growth of specific bacterial strains
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
Electrochemical SensorsEffective in detecting environmental analytes

Mechanism of Action

The mechanism of action of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrazolo[1,5-a]pyrimidine Derivatives

a. Position 5 Modifications

  • 5-Methyl-6-carboxylate esters : Substituting the carboxylic acid at position 5 with methyl or ethyl esters (e.g., ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) enhances lipophilicity. These derivatives are synthesized using acetoacetic acid esters instead of carboxylic acid precursors, yielding 85–92% under iodine catalysis .
  • 6-Acyl derivatives: Introducing acyl groups at position 6 (e.g., methyl 6-acetyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate) requires fusion of 4-aryl-2,4-dioxobutanoic acids with 5-aminotetrazole and aldehydes. These compounds exhibit varied electronic properties due to electron-withdrawing acyl groups .

b. Position 7 Modifications

  • Aryl vs. heteroaryl groups: Replacing the phenyl group with pyridyl or morpholinophenyl substituents (e.g., ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) alters steric and electronic profiles. Pyridyl derivatives require iodine catalysis for synthesis, while morpholinophenyl analogs use p-toluenesulfonic acid (pTSA) in ethanol .

Table 1: Structural Comparison of Key Derivatives

Compound Type Position 5 Position 7 Key Features Reference
Target compound Carboxylic acid Phenyl High polarity, regioselective [3], [10]
5-Methyl-6-carboxylate ester Methyl ester Aryl/heteroaryl Enhanced lipophilicity [2], [14]
6-Acyl derivative Acetyl group 2-Fluorophenyl Electron-withdrawing effects [15]
Benzyl ester derivative Benzyl ester Phenyl Improved solubility in organics [13]
Heterocycle Variations: Pyrazolo and Triazolo Analogs
  • Pyrazolo[1,5-a]pyrimidines : Replacing the tetrazole ring with pyrazole (e.g., 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid) reduces ring strain and modifies bioactivity. These analogs are synthesized via ultrasound-assisted methods, achieving rapid kinetics and high yields .
  • Triazolo[1,5-a]pyrimidines: Triazole-ring-containing derivatives (e.g., ethyl 5-amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) are synthesized using eco-friendly additives like 4,4'-trimethylenedipiperidine, offering reduced toxicity and recyclability .

Table 2: Heterocycle-Based Comparison

Heterocycle Type Example Compound Synthesis Method Yield (%) Reference
Tetrazolo[1,5-a]pyrimidine Target compound Solvent-free, sulfamic acid High [10]
Pyrazolo[1,5-a]pyrimidine 7-(Difluoromethyl)-5-methyl derivative Ultrasound-assisted >85 [4], [21]
Triazolo[1,5-a]pyrimidine Ethyl 5-amino-7-phenyl derivative Green solvent, additive-assisted 80–90 [16]

Physicochemical and Functional Properties

  • Polarity and solubility : The carboxylic acid group at position 5 increases water solubility, whereas ester derivatives (e.g., benzyl ester, CAS 457951-32-5) are more soluble in organic solvents .
  • Thermal stability : Benzyl ester derivatives exhibit high thermal stability (predicted boiling point: 471.8°C) compared to methyl esters .
  • Acid dissociation (pKa) : The target compound’s pKa (~5.21) suggests moderate acidity, influencing its pharmacokinetic properties .

Key Research Findings and Contradictions

  • Regioselectivity : Solvent-free, high-temperature synthesis (160°C) achieves regioselectivity without catalysts, contradicting methods requiring iodine or pTSA .
  • Yield optimization : Ultrasound-assisted synthesis reduces reaction time but may favor kinetic over thermodynamic products, as seen in pyrazolo derivatives .

Biological Activity

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound features a unique structure that includes a fused tetrazole and pyrimidine ring system, along with a phenyl group and a carboxylic acid moiety. Its molecular formula is C11H9N5O2C_{11}H_{9}N_{5}O_{2} and it has a molecular weight of 243.23 g/mol .

Chemical Structure

The structural formula can be represented as follows:

InChI 1S C11H9N5O2 c17 10 18 8 6 9 7 4 2 1 3 5 7 16 11 12 8 13 14 15 16 h1 6 9H H 17 18 H 12 13 15 \text{InChI 1S C11H9N5O2 c17 10 18 8 6 9 7 4 2 1 3 5 7 16 11 12 8 13 14 15 16 h1 6 9H H 17 18 H 12 13 15 }

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can initiate various biochemical pathways leading to its cytotoxic effects on cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through intrinsic and extrinsic pathways. For instance, in studies involving DLD-1 and HT-29 colon cancer cell lines, the compound demonstrated the ability to activate caspase pathways associated with apoptosis . The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Mechanism References
DLD-10.5 - 1.0Apoptosis via caspase activation
HT-290.6 - 1.2Apoptosis via mitochondrial pathway
A5490.4 - 0.8Cell cycle arrest

Other Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities including anti-inflammatory and antimicrobial effects. Pyrazole derivatives similar to this compound have shown promising results in inhibiting bacterial growth and reducing inflammation in various models .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds within the tetrazolo-pyrimidine class:

  • Study on Apoptosis Induction : A study focused on the apoptotic mechanisms of tetrazolo derivatives found that compounds similar to this compound significantly increased the levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cancer cells .
  • Antimicrobial Activity : Research has indicated that certain derivatives exhibit notable antimicrobial properties against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl group can enhance antibacterial efficacy .
  • Inflammatory Response Modulation : In models of inflammation, compounds from this class have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. [Basic] What are the common synthetic routes for 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives are prepared using molten-state TMDP (tetramethylenediamine phosphate) or solvent-based methods (ethanol/water mixtures). These protocols prioritize efficiency but require careful handling due to TMDP's toxicity . Alternative routes involve reacting 5-amino-3-arylpyrazoles with esters like ethyl 2,4-dioxopentanoate under reflux conditions, followed by purification via column chromatography .

Q. [Basic] What safety precautions are recommended when handling this compound during synthesis?

Researchers must wear protective gear (gloves, masks, lab coats) to avoid skin contact. Toxic reagents like TMDP or phosphorus oxychloride should be used in fume hoods. Waste must be segregated and disposed of via certified hazardous waste services. Piperidine, a common precursor, may require special procurement permits due to regulatory restrictions .

Q. [Basic] What are the key steps in characterizing the compound using NMR and IR spectroscopy?

Structural confirmation involves analyzing:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxylate carbons (δ 165–170 ppm).
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and tetrazole rings (C-N, ~1450 cm⁻¹). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in substituted derivatives .

Advanced Research Questions

Q. [Advanced] How can researchers optimize the cyclocondensation step to improve yield while minimizing hazardous reagent use?

To reduce reliance on toxic TMDP, solvent systems (e.g., ethanol/water) can enhance reaction efficiency. Microwave-assisted synthesis or green catalysts (e.g., biocatalysts) may accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures optimal stoichiometry and reduces byproducts .

Q. [Advanced] What analytical techniques are most effective for resolving structural ambiguities in substituted derivatives?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • 2D NMR : Resolves regiochemical ambiguities in fused-ring systems.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula for novel derivatives .

Q. [Advanced] How do structural modifications at specific positions influence the compound’s inhibitory activity against enzymes like cathepsins?

Substituents at the 5- and 7-positions significantly impact bioactivity. For example:

  • N-butylcarboxamide at position 5 inhibits cathepsin K (IC₅₀ ~25 µM).
  • N-(2-picolyl)carboxamide enhances cathepsin B inhibition (IC₅₀ ~45 µM). Structure-activity relationship (SAR) studies should prioritize electron-withdrawing groups and hydrophobic side chains to optimize binding .

Q. [Advanced] How should discrepancies in reported biological activities of derivatives be methodologically addressed?

Contradictions may arise from assay variability (e.g., enzyme source, pH). To resolve:

  • Standardize assay conditions (buffer, temperature).
  • Validate compound purity via HPLC (>98%).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly. Cross-reference crystallographic data to confirm substituent orientation .

Q. [Advanced] What strategies enable enantioselective synthesis of this compound?

Chiral resolution can be achieved via:

  • Chiral auxiliaries : Use Boc-protected amines during cyclization.
  • Asymmetric catalysis : Employ palladium or organocatalysts in key steps.
  • Recrystallization : Diastereomeric salt formation using enantiopure acids/bases .

Q. [Advanced] How can eco-friendly methods be integrated into the synthesis of 4,7-dihydrotetrazolo[1,5-a]pyrimidines?

Water-based multicomponent reactions (MCRs) reduce solvent waste. For example, cyclocondensation in aqueous media at room temperature achieves yields >80% with minimal purification. Biodegradable catalysts (e.g., cellulose-supported reagents) further enhance sustainability .

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